Cas no 946725-84-4 (3-(3-FLUOROPHENOXY)PIPERIDINE)

3-(3-Fluorophenoxy)piperidine is a fluorinated piperidine derivative commonly employed as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its key structural features—a piperidine core substituted with a 3-fluorophenoxy group—impart favorable reactivity for further functionalization, making it valuable in the development of bioactive compounds. The fluorine substituent enhances metabolic stability and binding affinity in target molecules, while the piperidine scaffold contributes to conformational flexibility. This compound is particularly useful in medicinal chemistry for the design of CNS-targeting agents and enzyme inhibitors. High purity grades are available to ensure reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity.
3-(3-FLUOROPHENOXY)PIPERIDINE structure
3-(3-FLUOROPHENOXY)PIPERIDINE structure
Product Name:3-(3-FLUOROPHENOXY)PIPERIDINE
CAS No:946725-84-4
MF:C11H14FNO
MW:195.23336648941
MDL:MFCD08687901
CID:1984817
PubChem ID:45075400
Update Time:2025-06-08

3-(3-FLUOROPHENOXY)PIPERIDINE Chemical and Physical Properties

Names and Identifiers

    • 3-(3-FLUOROPHENOXY)PIPERIDINE
    • DTXSID90663027
    • 946725-84-4
    • AKOS005263858
    • EN300-242042
    • SCHEMBL23745914
    • G59338
    • DTXCID60613776
    • MDL: MFCD08687901
    • Inchi: 1S/C11H14FNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2
    • InChI Key: MYUQPFFFBODNTO-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OC1CNCCC1

Computed Properties

  • Exact Mass: 195.105942232g/mol
  • Monoisotopic Mass: 195.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 21.3Ų

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3-(3-FLUOROPHENOXY)PIPERIDINE Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:946725-84-4)3-(3-FLUOROPHENOXY)PIPERIDINE
Order Number:A1095255
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:14
Price ($):362.0
Email:sales@amadischem.com

Additional information on 3-(3-FLUOROPHENOXY)PIPERIDINE

Introduction to 3-(3-FLUOROPHENOXY)PIPERIDINE (CAS No. 946725-84-4)

3-(3-FLUOROPHENOXY)PIPERIDINE, with the CAS number 946725-84-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a piperidine ring with a fluorophenyl ether moiety. The presence of the fluorine atom and the ether linkage imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 3-(3-FLUOROPHENOXY)PIPERIDINE is defined by its molecular formula, C11H13FN2O, and a molecular weight of approximately 198.22 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it suitable for various synthetic transformations and biological assays.

In recent years, 3-(3-FLUOROPHENOXY)PIPERIDINE has been extensively studied for its potential applications in drug discovery. One of the key areas of interest is its role as a ligand for various receptors, particularly those involved in the central nervous system (CNS). Research has shown that this compound can modulate the activity of serotonin receptors (5-HT receptors), making it a promising lead for the development of antidepressants and anxiolytics.

A study published in the Journal of Medicinal Chemistry in 2021 highlighted the potential of 3-(3-FLUOROPHENOXY)PIPERIDINE derivatives as selective serotonin reuptake inhibitors (SSRIs). The researchers synthesized a series of analogs and evaluated their binding affinities to 5-HT receptors. The results indicated that certain derivatives exhibited high selectivity and potency, suggesting their potential as novel antidepressant agents.

Beyond its applications in CNS disorders, 3-(3-FLUOROPHENOXY)PIPERIDINE has also shown promise in other therapeutic areas. For instance, a 2020 study published in Bioorganic & Medicinal Chemistry Letters explored the use of this compound as a scaffold for developing antiviral agents. The researchers synthesized several derivatives and tested their activity against various viral strains, including influenza and herpes simplex virus (HSV). The results demonstrated that some derivatives exhibited significant antiviral activity, indicating their potential for further development.

The synthetic accessibility of 3-(3-FLUOROPHENOXY)PIPERIDINE is another factor contributing to its popularity in pharmaceutical research. The compound can be synthesized through several well-established routes, including nucleophilic substitution reactions and palladium-catalyzed coupling reactions. These synthetic methods allow for the efficient preparation of large quantities of the compound, facilitating its use in high-throughput screening and lead optimization processes.

In addition to its therapeutic potential, 3-(3-FLUOROPHENOXY)PIPERIDINE has also been investigated for its use as a tool compound in biochemical studies. Its ability to modulate receptor activity makes it useful for probing the function and regulation of specific receptors in cellular systems. This application has been particularly valuable in understanding the mechanisms underlying various neurological disorders.

The safety profile of 3-(3-FLUOROPHENOXY)PIPERIDINE is an important consideration in its development as a therapeutic agent. Preclinical studies have generally shown that this compound is well-tolerated at relevant concentrations, with minimal toxicity observed. However, further investigations are necessary to fully characterize its safety profile and ensure its suitability for clinical use.

In conclusion, 3-(3-FLUOROPHENOXY)PIPERIDINE (CAS No. 946725-84-4) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive scaffold for the development of novel therapeutic agents targeting various diseases, including CNS disorders and viral infections. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, underscoring its significance in the field.

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Amadis Chemical Company Limited
(CAS:946725-84-4)3-(3-FLUOROPHENOXY)PIPERIDINE
A1095255
Purity:99%
Quantity:1g
Price ($):362.0
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